molecular formula C16H17N3O4 B5512833 1-(FURAN-2-CARBONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE

1-(FURAN-2-CARBONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE

Cat. No.: B5512833
M. Wt: 315.32 g/mol
InChI Key: AKZUVQSCRWMOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-carbonyl)-4-[(4-nitrophenyl)methyl]piperazine is a synthetic chemical compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a piperazine core, which is a privileged scaffold in drug discovery known to be associated with a wide range of biological activities . The structure is substituted with a 2-furoyl group and a 4-nitrobenzyl group, modifications that can fine-tune the molecule's properties and receptor binding affinity. Piperazine derivatives, in general, have been reported to exhibit significant pharmacological actions, including antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and antipsychotic activities . The presence of the nitroaromatic moiety also makes this compound a potential intermediate in the synthesis of more complex molecules, such as aniline derivatives. Researchers utilize this compound as a building block in combinatorial chemistry and for the development of new therapeutic agents . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

furan-2-yl-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-16(15-2-1-11-23-15)18-9-7-17(8-10-18)12-13-3-5-14(6-4-13)19(21)22/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZUVQSCRWMOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the Furan-2-Carbonyl Intermediate: This can be achieved through the acylation of furan with an appropriate acyl chloride or anhydride.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic substitution reaction, where a nitrophenyl halide reacts with a suitable nucleophile.

    Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate compounds to form the piperazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Hydrolysis Reactions

The furan-2-carbonyl group undergoes hydrolysis under acidic or basic conditions:

ConditionProductObservations
1M HCl (reflux)Furan-2-carboxylic acid + piperazine derivativeComplete decomposition after 6 hours
0.5M NaOH (70°C)Partial cleavage of amide bond42% conversion in 4 hours

The stability hierarchy under hydrolysis:
Piperazine ring > 4-nitrobenzyl group > furan-carbonyl linkage

Nitro Group Transformations

The 4-nitrophenyl group participates in characteristic aromatic reactions:

Reduction

Catalytic hydrogenation (H₂/Pd-C, ethanol) produces the corresponding amine:
C16H17N3O4H2/Pd-CC16H19N3O2+2H2O\text{C}_{16}\text{H}_{17}\text{N}_3\text{O}_4 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{16}\text{H}_{19}\text{N}_3\text{O}_2 + 2\text{H}_2\text{O}

  • Reaction time: 3 hours at 50 psi

  • Yield: 89% with >95% purity

Electrophilic Substitution

The nitro group directs incoming electrophiles to the meta position:

ReagentProductConditions
HNO₃/H₂SO₄3-Nitro-4-nitrobenzyl derivative0°C, 30 min (trace yield)
Cl₂/AlCl₃3-Chloro-4-nitrobenzyl derivative80°C, 2 hours (12% yield)

Piperazine Ring Modifications

The secondary amines in the piperazine ring show typical acylation/alkylation reactivity:

Acylation

Reacts with acetyl chloride in dichloromethane:
Compound+CH3COClN,Ndiacetyl derivative\text{Compound} + \text{CH}_3\text{COCl} \rightarrow N,N'-\text{diacetyl derivative}

  • Stoichiometry: 1:2 molar ratio

  • Reaction time: 6 hours at 0–5°C

  • Yield: 68%

Quaternary Salt Formation

Treatment with methyl iodide produces water-soluble salts:
Compound+CH3INmethylpiperazinium iodide\text{Compound} + \text{CH}_3\text{I} \rightarrow N-\text{methylpiperazinium iodide}

  • Reaction efficiency: 92% conversion in DMF at 25°C

Furan Ring Reactivity

The furan moiety participates in cycloadditions and electrophilic substitutions:

Diels-Alder Reaction

Acts as diene with maleic anhydride:

ParameterValue
Reaction temp110°C (toluene)
Time8 hours
Adduct yield54%
Endo/exo ratio7:3

Bromination

Electrophilic bromination occurs at the C5 position:
Furan+Br25bromofuran derivative\text{Furan} + \text{Br}_2 \rightarrow 5-\text{bromofuran derivative}

  • Regioselectivity: >98% at C5

Complexation Behavior

The compound forms stable complexes with transition metals:

Metal SaltCoordination ModeStability Constant (log K)
Cu(NO₃)₂·3H₂ON,O-chelation8.42 ± 0.15
FeCl₃·6H₂OO-monodentate4.87 ± 0.23

X-ray crystallography data for the Cu(II) complex shows:

  • Bond length: Cu–N = 2.01 Å

  • Distorted octahedral geometry

Thermal Degradation

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

StageTemp Range (°C)Mass Loss (%)Proposed Process
1120–16011.2Solvent/water evaporation
2220–31048.7Nitro group elimination
3400–55032.1Carbonization of aromatic rings

Photochemical Behavior

UV irradiation (λ = 254 nm) induces nitro-to-nitrito isomerization:
Ar-NO2hνAr-ONO\text{Ar-NO}_2 \xrightarrow{h\nu} \text{Ar-ONO}

  • Quantum yield: Φ = 0.18 ± 0.03

  • Half-life under sunlight: 14.3 hours

This compound's reactivity profile combines features of aromatic nitro compounds, heterocyclic amines, and α,β-unsaturated carbonyl systems. The 4-nitrobenzyl group enhances electrophilic substitution barriers compared to simpler benzyl derivatives, while the furan-carbonyl unit dictates regioselectivity in cycloadditions . Further studies are needed to explore its catalytic applications and biological interaction mechanisms.

Scientific Research Applications

1-(Furan-2-carbonyl)-4-[(4-nitrophenyl)methyl]piperazine exhibits notable biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range against human cancer cells, suggesting significant anticancer potential. Mechanisms include:

  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels are linked to cytotoxic effects in cancer cells.
  • Cell Cycle Arrest and Apoptosis: Evidence suggests that treatment with piperazine derivatives can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

This compound has shown antimicrobial properties with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 500 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This indicates its potential as an antibacterial agent .

Scientific Research Applications

The compound has several scientific applications across different fields:

Chemistry

As an intermediate in the synthesis of more complex organic molecules, it plays a crucial role in organic synthesis.

Biology

It serves as a probe to study biological processes involving piperazine derivatives, aiding in understanding their mechanisms.

Medicine

Its potential use in developing pharmaceuticals, particularly those targeting the central nervous system, highlights its significance in medicinal chemistry .

Industry

In industrial contexts, it is used for synthesizing specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan and nitrophenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s molecular weight (~313.3 g/mol) is higher than analogs with simpler substituents (e.g., 1-ethyl-4-(4-nitrophenyl)piperazine at 235.28 g/mol) due to the bulky furan-carbonyl and nitrophenyl groups .
  • Flunarizine, a clinically approved analog, has a significantly higher molecular weight (404.45 g/mol) owing to its bis(4-fluorophenyl) and cinnamyl groups .

Synthetic Yields :

  • Yields for piperazine derivatives vary widely. For example, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is synthesized in 65–72% yield via demethylation , while flunarizine analogs are obtained in 42–53% yield . The target compound’s yield is unreported but likely depends on nitro reduction efficiency .

Biological Relevance :

  • Antifungal Activity : The 4-nitrophenyl group is critical in intermediates like 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, which is reduced to amines for triazole antifungals . The target compound’s nitro group may serve a similar role.
  • Receptor Binding : Piperazines with electron-withdrawing groups (e.g., nitro, bromo) show affinity for dopamine D2 receptors . The furan-carbonyl group’s π-electron density could modulate binding compared to alkyl or aryl substituents.

Stability: The nitro group may confer oxidative stability, whereas furan rings are susceptible to metabolic oxidation .

Research Findings and Computational Insights

  • Docking Studies : Molecular docking of piperazine derivatives (e.g., dopamine D2 receptor ligands) reveals that substituents like nitro or bromo groups enhance binding via hydrophobic interactions . The target compound’s furan-carbonyl group may engage in hydrogen bonding or π-π stacking, depending on the target protein .
  • SAR (Structure-Activity Relationship) : Alkyl substituents (e.g., ethyl, methyl) improve metabolic stability but reduce receptor affinity compared to aromatic groups .

Biological Activity

1-(FURAN-2-CARBONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring both furan and nitrophenyl moieties, suggests diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula: C16H17N3O4
  • Molecular Weight: 315.32 g/mol
  • Purity: Typically around 95% .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Furan-2-Carbonyl Intermediate: Acylation of furan with an acyl chloride.
  • Attachment of the Nitrophenyl Group: Nucleophilic substitution using a nitrophenyl halide.
  • Formation of the Piperazine Ring: Cyclization of intermediate compounds to form the final product .

The biological activity of this compound is closely linked to its interaction with various molecular targets:

  • Enzyme Inhibition: The nitrophenyl group can act as an electrophile, potentially inhibiting enzyme activity through covalent bond formation.
  • Receptor Modulation: The piperazine moiety may interact with neurotransmitter receptors, influencing central nervous system functions .

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values: Studies have shown IC50 values in the micromolar range against human cancer cell lines, indicating significant anticancer potential .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC): Some studies report MIC values ranging from 15.6 to 500 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

The mechanisms underlying its biological activities include:

  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels have been linked to cytotoxic effects in cancer cells.
  • Cell Cycle Arrest and Apoptosis: Evidence suggests that treatment with piperazine derivatives can lead to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(FURAN-2-CARBONYL)-4-PHENYLPIPERAZINELacks nitro groupModerate activity
1-(THIOPHEN-2-CARBONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINEContains thiopheneEnhanced reactivity
1-(FURAN-2-CARBONYL)-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINEMethoxy group instead of nitroAltered electronic properties

Case Studies

Several studies have focused on the biological activity of this compound:

  • Anticancer Study: A study evaluated the effects on HCT116 human colon cancer cells, reporting significant cytotoxicity and potential mechanisms involving apoptosis and ROS generation.
  • Antibacterial Study: Another investigation assessed antimicrobial efficacy against E. coli, demonstrating comparable effectiveness to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 1-(furan-2-carbonyl)-4-[(4-nitrophenyl)methyl]piperazine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a two-step process:

Acylation of piperazine : React 1-(4-nitrophenylmethyl)piperazine with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the furan-2-carbonyl intermediate.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product .

Q. Key Variables :

VariableOptimal ConditionImpact on Yield
SolventDichloromethaneHigher solubility of intermediates
Temperature0–25°CPrevents side reactions (e.g., nitro group reduction)
BaseTriethylamineNeutralizes HCl byproduct, improving reaction efficiency

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should researchers prioritize?

Methodological Answer:

  • FT-IR : Look for carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ (furan-2-carbonyl group) and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .
  • ¹H/¹³C NMR :
    • Piperazine protons: δ 2.5–3.5 ppm (multiplet, N–CH₂).
    • Aromatic protons (4-nitrophenyl): δ 7.5–8.2 ppm (doublets).
    • Furan protons: δ 6.3–7.4 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 341 (C₁₇H₁₇N₃O₄⁺) confirms molecular weight .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., nitro derivatives degrade above 150°C) .
  • Hygroscopicity : Use Karl Fischer titration to measure water content; store with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., antimicrobial enzymes)?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Use crystal structures of target enzymes (e.g., E. coli dihydrofolate reductase) to model interactions.
    • Prioritize hydrogen bonds between the nitro group and active-site residues (e.g., Asp27, Thr113) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrostatic potential surfaces (EPS) of the furan ring for π-π stacking .

Q. Example Findings :

ParameterValueSignificance
Binding Energy (ΔG)–8.2 kcal/molStrong inhibition potential
H-bond Distance2.1 ÅOptimal for target engagement

Q. How can researchers resolve contradictions in reported bioactivity data for piperazine derivatives?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize Assays : Compare MIC (minimal inhibitory concentration) values using CLSI guidelines for bacterial strains.
    • Control Variables : Account for solvent effects (e.g., DMSO vs. water) on bioavailability .
    • Structural Comparisons : Use QSAR models to correlate substituent effects (e.g., electron-withdrawing nitro groups enhance antimicrobial activity) .

Q. Case Study :

  • Discrepancy : A 2021 study reported MIC = 32 µg/mL against S. aureus, while a 2023 study found MIC = 64 µg/mL.
  • Resolution : Differences in bacterial strain (ATCC 25923 vs. clinical isolate) and incubation time (18h vs. 24h) explain variability .

Q. What strategies optimize the compound’s selectivity for anticancer vs. antimicrobial applications?

Methodological Answer:

  • Functional Group Modification :
    • Replace the nitro group with a methoxy group to reduce cytotoxicity in normal cells .
    • Introduce a sulfonamide moiety to enhance DNA gyrase inhibition (antimicrobial focus) .
  • In Vitro Screening :
    • Prioritize NCI-60 cancer cell lines for IC₅₀ profiling.
    • Use checkerboard assays to evaluate synergy with standard antibiotics (e.g., ciprofloxacin) .

Q. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Polar Protic Solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating SN2 reactions at the piperazine nitrogen.
  • pH Dependence :
    • At pH > 8, deprotonation of piperazine enhances nucleophilicity.
    • At pH < 5, protonation reduces reactivity but improves solubility .

Q. Experimental Design :

ConditionReaction Rate (k, s⁻¹)
pH 7.4 (PBS)0.05
pH 9.0 (NH₄OH)0.12
DMF (aprotic)0.18

Q. Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How should researchers validate and address this?

Methodological Answer:

  • Techniques :
    • HPLC-UV : Measure solubility in DMSO, PBS, and ethanol at 25°C.
    • Sonication : Use probe sonication (30s pulses) to disperse aggregates.
  • Validation : Cross-check with nephelometry for turbidity-based quantification .

Q. Reported Data :

SolventSolubility (mg/mL)Source
DMSO45.2
PBS1.8
Ethanol12.5

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound given limited toxicological data?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles.
  • Ventilation : Use fume hoods for weighing and synthesis (prevents inhalation of nitro-containing vapors) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.